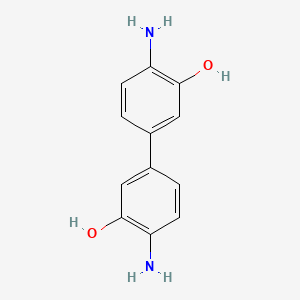

3,3'-Dihydroxybenzidine

Description

Historical Context of 3,3'-Dihydroxybenzidine in Chemical Science

The first preparation of this compound was documented by Burkhardt and Woods. nasa.gov Later, McCloskey reported an improved synthesis method involving the cleavage of 3,3'-dimethoxybenzidine (B85612) with hydrobromic acid, which provided better yields. nasa.gov Early research efforts noted that attempts to isolate and purify the free amine base often led to the decomposition of the aminophenol compound. nasa.gov Structurally related to benzidine (B372746), the compound and its derivatives have been the subject of numerous toxicological and metabolism studies over the years to understand their chemical behavior. epa.govsci-hub.senih.gov

Significance and Rationale for Advanced Research on this compound

The significance of this compound in advanced research stems from its role as a versatile monomer in the synthesis of high-performance polymers and functional materials. Its bifunctional nature, possessing both nucleophilic amine groups and reactive hydroxyl groups, allows for the creation of complex and robust chemical architectures.

A primary application is in the synthesis of heat-resistant polymers. smolecule.com It serves as a crucial precursor for poly(o-hydroxyamide)s (PHA), which can then be thermally converted into polybenzoxazoles (PBO). acs.orgresearchgate.net The resulting PBO materials are known for their exceptional thermal and mechanical properties. researchgate.net Furthermore, this compound is used to create hydroxyl-containing polyimides, which exhibit high glass transition temperatures, typically ranging from 336-360°C, making them suitable for high-temperature applications. chemicalbook.com Some research has also explored its use in synthesizing polyhydroxyamic acid (PHAA) as a fire-safe polymer. koreascience.kr

Beyond high-temperature polymers, the compound is utilized as:

A cross-linking agent for high-performance epoxy resins. guansentech.cn

An intermediate in the production of certain azo dyes, sometimes replacing the more hazardous benzidine. guansentech.cn

A building block (linker) for creating Covalent Organic Frameworks (COFs), which are crystalline porous materials with potential applications in optical devices and material science. specialchem.comacs.orgtcichemicals.com

A chemical reagent in analytical chemistry, for example, in the detection of phenols. biosynth.com

Table 2: Key Research Applications of this compound

| Application Area | Specific Use | Research Focus |

| Polymer Chemistry | Monomer for Polyimides and Polybenzoxazoles (PBOs) | Creating materials with high thermal stability and specific mechanical properties. chemicalbook.comacs.orgnih.gov |

| Materials Science | Linker for Covalent Organic Frameworks (COFs) | Developing functional materials for optics, gas storage, and separation. specialchem.comacs.org |

| Dye Synthesis | Intermediate for Azo Dyes | Serves as a raw material for producing certain dyes. guansentech.cn |

| Analytical Chemistry | Supramolecular Fluorescent Probes | Designing sensors for the selective detection of metal ions like Au³⁺. acs.orgresearchgate.net |

Scope and Objectives of Current Scholarly Inquiry into this compound

Current academic research on this compound is focused on leveraging its unique chemical structure to design and synthesize novel materials with precisely tailored properties for advanced applications.

A significant objective is the development of new (co)poly(hydroxyimide)s. Researchers are systematically varying the composition of copolymers made with this compound to investigate the effect on properties such as gas permeability, solubility, and thermal and mechanical characteristics. nih.gov This line of inquiry is aimed at creating advanced membranes for gas separation and materials suitable for thermoforming techniques. nih.govuva.es The thermal rearrangement of these polyimides into polybenzoxazoles remains a key area of study, with the goal of producing materials with superior stability. chemicalbook.comacs.org

Another major focus is the creation of functional porous materials. Scholarly work includes the use of this compound as a linker in the design of Covalent Organic Frameworks (COFs). acs.org The objective is to build robust frameworks with controlled geometries and pore sizes for potential use in catalysis and molecular sensing. acs.org

Furthermore, recent studies have explored the compound's role in supramolecular chemistry. A key goal is the development of highly selective fluorescent probes. By creating complexes of this compound with other molecules, such as pillar specialchem.comarenes, researchers aim to design sensors capable of detecting specific metal ions in environmental or biological samples. acs.orgresearchgate.net The characterization of these new materials and their precursors using advanced analytical methods like FTIR, NMR, and GPC is a fundamental aspect of this ongoing research. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-(4-amino-3-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMDBHLKNQPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Record name | 3,3'-DIHYDROXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025073 | |

| Record name | 3,3'-Dihydroxybenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dihydroxybenzidine appears as colorless crystals. (NTP, 1992), Colorless solid; [CAMEO] Powder; [MSDSonline] | |

| Record name | 3,3'-DIHYDROXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-Dihydroxybenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2373-98-0 | |

| Record name | 3,3'-DIHYDROXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dihydroxy-4,4′-diaminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dihydroxybenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dihydroxybenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-3,3'-diol, 4,4'-diamino- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIHYDROXYBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ61P3RD7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DIHYDROXYBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

320 °F (NTP, 1992) | |

| Record name | 3,3'-DIHYDROXYBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways of 3,3 Dihydroxybenzidine

Established Synthetic Routes to 3,3'-Dihydroxybenzidine

Traditional synthesis of this compound relies on precursor molecules that can be chemically modified to yield the final product. These established methods are foundational in the production of the compound.

Synthesis from 2(3H)-Benzoxazolone,4-amino-(9CI)

Detailed, peer-reviewed synthetic procedures for the direct conversion of 2(3H)-Benzoxazolone,4-amino-(9CI) to this compound are not prominently available in the reviewed scientific literature. This suggests that while it may be a theoretical precursor, it is not a commonly utilized or published pathway.

Utilization of O-Dianisidine as a Precursor in this compound Synthesis

A key established route to this compound is the demethylation of o-Dianisidine (3,3'-dimethoxybenzidine). orgsyn.orgmdma.ch This chemical transformation involves the cleavage of the two aryl methyl ether bonds to yield the corresponding dihydroxy compound. Boron tribromide (BBr₃) is a highly effective reagent for this type of demethylation. chem-station.com

The reaction mechanism begins with the formation of a complex between the strong Lewis acid, BBr₃, and the ethereal oxygen atom. chem-station.comajrconline.org Subsequently, a bromide ion acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction, which cleaves the methyl-oxygen bond to form bromomethane (B36050) and an alkoxydibromoborane intermediate. chem-station.comajrconline.org This intermediate is then hydrolyzed with water to produce the final this compound product. orgsyn.orgchem-station.com

A typical procedure, analogous to the demethylation of 3,3'-dimethoxybiphenyl, involves dissolving the o-Dianisidine precursor in a dry solvent like methylene (B1212753) chloride and cooling the solution to low temperatures (e.g., -80°C). orgsyn.org A solution of boron tribromide is then added carefully. orgsyn.org The reaction mixture is allowed to warm to room temperature and stirred overnight. orgsyn.org The process is completed by hydrolysis, extraction, and purification to isolate the this compound. orgsyn.org

Novel and Greener Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research focuses on developing more sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous materials. pnas.org

Exploration of Environmentally Benign Solvents and Reagents

The selection of solvents is critical in green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste. acs.orgdntb.gov.ua Traditional syntheses often employ volatile organic compounds (VOCs) that pose environmental and health risks. researchgate.net The movement towards greener alternatives seeks to replace these with safer options. neuroquantology.com Water is considered a prime green solvent due to its natural abundance, non-toxicity, and safety profile. pnas.orgneuroquantology.com Other promising green solvents include supercritical carbon dioxide (CO₂), which offers fast drying times and low viscosity, and various bio-based solvents. pnas.orgresearchgate.net

Below is a table comparing conventional solvents with their greener alternatives.

| Conventional Solvent | Greener Alternative(s) | Key Advantages of Alternative |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Produced from renewable sources, higher boiling point, reduced explosion range. |

| N,N-Dimethylformamide (DMF) | Polyethylene glycol (PEG), Ethylene carbonate, Propylene carbonate | Lower toxicity, lower vapor pressure, increased biodegradability. |

| Toluene, Benzene | Cyclopentyl methyl ether (CPME) | Resists peroxide formation, improves laboratory safety. |

| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Environmentally friendly, higher boiling point. |

Catalytic Synthesis of this compound and its Derivatives

Catalytic methods offer a greener pathway for synthesis by enabling reactions with higher atom economy and lower energy requirements. For aromatic diamines like this compound, modern catalytic C-N cross-coupling reactions represent a significant advancement.

Palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) and copper-catalyzed amination (e.g., Ullmann condensation) are powerful methods for forming C-N bonds. nih.govresearchgate.net These reactions can be used for the amination of aryl halides. acs.org A potential catalytic route to this compound could involve the coupling of a dihalogenated biphenyldiol with an ammonia (B1221849) source in the presence of a suitable palladium or copper catalyst system. nih.govresearchgate.net Recent advancements have focused on developing ligands that allow these reactions to be performed in environmentally benign solvents like water, further enhancing their green credentials. nih.govtandfonline.com For example, poly(4-vinylpyridine)-supported copper iodide nanoparticles have been used as a recyclable catalyst for the amination of various aryl halides with aqueous ammonia. researchgate.net

Derivatization Strategies for this compound

The primary application and derivatization strategy for this compound is its use as a bifunctional monomer in step-growth polymerization. Its structure, containing two nucleophilic amine groups and two phenolic hydroxyl groups, allows it to react with complementary monomers to form high-performance polymers like polyimides and polyamides.

Polyimide Synthesis: this compound is used as a diamine monomer in the synthesis of polyimides, which are known for their exceptional thermal stability. nih.govtitech.ac.jp The synthesis is typically a two-step process. dakenchem.com

Poly(amic acid) Formation: The diamine (this compound) is reacted with an aromatic tetracarboxylic acid dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). nih.govdakenchem.com This reaction opens the anhydride (B1165640) rings to form a soluble, long-chain poly(amic acid) precursor. nih.govdakenchem.com

Imidization: The poly(amic acid) is then converted into the final polyimide through thermal or chemical dehydration. nih.gov Thermal imidization involves heating the precursor film in stages at high temperatures, which drives off water and closes the imide rings. nih.gov

Polyamide Synthesis: The amine groups of this compound can also react with dicarboxylic acids or their derivatives (like diacid chlorides) to form polyamides. nih.govscielo.br Low-temperature solution polycondensation is a common method, where the diamine is reacted with a diacid chloride in a solvent like DMF in the presence of an acid scavenger. scielo.br Newer catalytic methods, such as the dehydrogenation of diols and diamines using a Milstein catalyst, offer a more direct and atom-economical route to polyamides, avoiding the need for activated acid derivatives. nih.gov These strategies allow for the incorporation of the unique properties of the this compound moiety into the backbone of various polymer systems. ncl.res.in

Acetylation of this compound

The acetylation of this compound involves the reaction of its amino and hydroxyl groups with an acetylating agent. This process is a common strategy to protect these functional groups or to synthesize precursors for further chemical transformations, such as in the preparation of N-acetyl-p-aminophenol (paracetamol) from p-aminophenol. phlox.or.id A general and efficient method for the acetylation of aminophenols is the use of acetic anhydride. phlox.or.idmdpi.com

The reaction can be performed under solvent-free and catalyst-free conditions. mdpi.com In a typical procedure, the aminophenol substrate is mixed directly with a slight excess of acetic anhydride. mdpi.com The reaction proceeds to afford the N,O-peracetylated product, where both the amine and hydroxyl functionalities are converted to acetamide (B32628) and acetate (B1210297) esters, respectively. The conditions for such reactions are generally mild and offer high yields. mdpi.com Alternatively, the acetylation can be carried out in a solvent like aqueous acetic acid, followed by the addition of acetic anhydride, with the reaction mixture maintained at a temperature of about 40 to 100°C. google.com

Table 1: General Conditions for Acetylation of Aminophenols This table is a generalized representation based on standard acetylation methods for similar compounds.

| Parameter | Condition | Source |

| Substrate | This compound | - |

| Reagent | Acetic Anhydride | phlox.or.idmdpi.com |

| Stoichiometry | ~1.5 mmol of Ac₂O per mmol of substrate | mdpi.com |

| Catalyst | None (Catalyst-free) or Acid (e.g., H₂SO₄) | phlox.or.idmdpi.com |

| Solvent | Solvent-free or Aqueous Acetic Acid | mdpi.comgoogle.com |

| Temperature | Room Temperature to 100°C | mdpi.comgoogle.com |

| Product | N,N',O,O'-Tetraacetyl-3,3'-dihydroxybenzidine | - |

Sulfonation of Acetylated this compound

Following acetylation, the resulting N,N'-diacetyl-3,3'-dihydroxybenzidine can undergo sulfonation, a reaction that introduces sulfonic acid (-SO₃H) groups onto the aromatic rings. This functionalization is important for modifying the solubility and electronic properties of the molecule, often utilized in the synthesis of dyes and ion-exchange polymers.

The sulfonation of N-acetylated aromatic amines can be effectively carried out using concentrated sulfuric acid or "acetylsulfuric acid" (a mixture of concentrated sulfuric acid and acetic anhydride). google.com Kinetic studies have shown that in sulfuric acid concentrations above 70%, the rate of sulfonation significantly predominates over the hydrolysis of the N-acetyl group. google.com The reaction typically involves heating the acetylated compound in the presence of the sulfonating agent to introduce sulfonic acid groups onto the aromatic rings. Another potent sulfonating agent is chlorosulfonic acid, which can be used to achieve sulfonation, followed by conversion to the corresponding sulfonyl chloride. google.com

Formation of Schiff Base Ligands from this compound

Schiff bases are a class of compounds containing an imine or azomethine (-C=N-) group, formed by the condensation of a primary amine with an aldehyde or a ketone. This compound, with its two primary amino groups, serves as an excellent building block for the synthesis of binucleating Schiff base ligands capable of coordinating with multiple metal centers.

Information regarding the specific synthetic methodology for the condensation of this compound with diacetyl and 2-aminothiophenol (B119425) was not available in the searched literature.

Novel binuclear Schiff base ligands can be prepared through a multicomponent condensation reaction involving this compound, a dicarbonyl compound (like glyoxal (B1671930) or diacetyl), and 2-aminophenol (B121084) in a 1:2:2 molar ratio. frontiersin.org This reaction leads to the formation of a tetradentate-arm Schiff base. The synthesis involves the initial formation of an imine linkage between the dicarbonyl compound and 2-aminophenol, followed by a subsequent condensation with this compound to link the units, creating a large, flexible ligand. frontiersin.org The resulting ligand possesses multiple coordination sites, including azomethine nitrogen atoms and phenolic oxygen atoms, making it suitable for forming stable binuclear metal complexes with ions such as Cu(II), Ni(II), and VO(II). frontiersin.org Characterization of these ligands and their metal complexes is typically performed using elemental analysis, molar conductance, and various spectroscopic techniques like IR, ¹H NMR, and electronic spectra. frontiersin.org The infrared spectra confirm the formation of the Schiff base by the appearance of a characteristic azomethine (-C=N) band around 1610-1612 cm⁻¹, and the absence of the phenolic (OH) band in the metal complexes indicates deprotonation upon coordination. frontiersin.org

Table 2: Reagents for Tetradentate-Arm Schiff Base Synthesis

| Component | Chemical Name | Molar Ratio |

| Diamine | This compound | 1 |

| Dicarbonyl | Glyoxal or Diacetyl | 2 |

| Amino-alcohol | 2-Aminophenol | 2 |

Mechanistic Studies of this compound Synthesis and Derivatization

Understanding the reaction mechanisms underlying the synthesis and derivatization of this compound is essential for optimizing reaction conditions and controlling product formation.

Elucidation of Reaction Mechanisms in this compound Formation

The process typically begins with the reduction of two molecules of the nitroarene, which then couple to form an azoxybenzene (B3421426) derivative. Further reduction yields an azobenzene, followed by a hydrazobenzene (B1673438) (1,2-diarylhydrazine). The critical step in the formation of the biphenyl (B1667301) backbone is the benzidine (B372746) rearrangement , where the hydrazobenzene intermediate, under acidic conditions, rearranges to form the 4,4'-diaminobiphenyl structure. For this compound, the precursor would be 3,3'-dihydroxyhydrazobenzene, which rearranges to yield the final product. This acid-catalyzed rearrangement is a complex intramolecular process that results in the characteristic C-C bond formation between the two aromatic rings.

Kinetic Studies of this compound Synthetic Reactions

A comprehensive review of the scientific literature reveals a notable scarcity of dedicated kinetic studies focused specifically on the synthetic reactions of this compound. While this compound is utilized as a monomer in the synthesis of high-performance polymers, detailed investigations into the rates and mechanisms of its formation are not extensively documented. However, valuable insights into the potential kinetic behavior of this compound synthesis can be extrapolated from studies on analogous reactions, particularly the oxidative coupling of aminophenols.

The synthesis of this compound can be envisioned through the oxidative dimerization of 3-aminophenol (B1664112). This process is analogous to the well-studied oxidative coupling of other aminophenol isomers, which often proceed through radical intermediates to form dimeric products. Kinetic investigations of these related reactions provide a framework for understanding the factors that would likely influence the rate of this compound formation.

Table 2.4.2.1: Kinetic Parameters for the Oxidative Degradation of 2-Aminophenol

| Parameter | Value | Conditions |

| Observed Rate Constant (k_obs) | 11.7 x 10⁻⁵ min⁻¹ | pH 9, 298 K |

| Activation Energy (Ea) | 8.24 kcal/mol | pH 9, 298-313 K |

| Enthalpy of Activation (ΔH‡) | 7.63 kcal/mol | - |

| Entropy of Activation (ΔS‡) | -31.5 e.u. | - |

| Pre-exponential Factor (A) | 23.7 L mol⁻¹ s⁻¹ | - |

| Gibbs Free Energy of Activation (ΔF‡) | 17.2 kcal/mol | 298 K |

This data is derived from a study on the oxidative degradation of 2-aminophenol and is presented here as an illustrative example of the types of kinetic parameters that would be relevant to the study of this compound synthesis. rsc.org

Studies on the oxidation of p-aminophenol have shown that the rate-controlling steps are highly dependent on the pH of the solution. researchgate.net It is plausible that the synthesis of this compound from 3-aminophenol would exhibit similar pH sensitivity. The reaction likely involves the coupling of various species depending on the protonation state of the aminophenol, which is governed by the pH. For instance, at different pH values, the rate-determining step could involve the coupling of a protonated monoimine with a neutral aminophenol molecule or a protonated monoimine with an aminophenolate ion. researchgate.net

The experimental approach to studying the kinetics of this compound synthesis would likely involve monitoring the reaction progress over time under various conditions. A common technique for such studies is UV-Vis spectrophotometry, which can track the formation of the product by observing changes in the absorbance at a specific wavelength. rsc.org By systematically varying the concentrations of reactants (e.g., 3-aminophenol and an oxidizing agent), temperature, and pH, it would be possible to determine the reaction order with respect to each component, the rate constant, and the activation energy.

Table 2.4.2.2: Hypothetical Experimental Design for Kinetic Study of this compound Synthesis

| Variable | Range of Study | Purpose |

| [3-Aminophenol] | 0.01 - 0.1 M | Determine reaction order with respect to the substrate |

| [Oxidant] | 0.01 - 0.1 M | Determine reaction order with respect to the oxidant |

| pH | 4 - 10 | Investigate the effect of acidity/alkalinity on the reaction rate |

| Temperature | 298 - 323 K | Determine the activation energy and temperature dependence |

Further research is necessary to elucidate the specific kinetics of this compound synthesis. Such studies would not only provide fundamental insights into the reaction mechanism but also be invaluable for optimizing the industrial production of this important polymer precursor.

Analytical Applications and Sensing Mechanisms of 3,3 Dihydroxybenzidine

Electrochemical Applications of 3,3'-Dihydroxybenzidine

The electrochemical activity of this compound and its derivatives is central to their application in energy storage and sensing. The presence of redox-active moieties facilitates electron transfer processes that are fundamental to the functioning of batteries and electrochemical sensors.

Sensors and Battery Technologies Utilizing this compound

Polymers derived from this compound have shown promise as electrode materials in advanced battery systems. A notable application is the use of a poly(this compound)-modified nanoporous carbon cathode in an aqueous zinc-ion hybrid energy storage device. Organic electrode materials are gaining attention for aqueous zinc-ion batteries due to their high capacity and design flexibility. In this context, the hydroxyl and amino groups on the poly(this compound) backbone can act as redox-active sites, contributing to the battery's charge storage capacity. The polymer's structure is also conducive to the reversible insertion and extraction of ions, a critical process for battery cyclability.

While specific sensor applications for this compound are not extensively documented, the broader class of dihydroxybenzene isomers has been successfully employed in the development of electrochemical sensors. These sensors are often used for the detection of various analytes through the monitoring of redox reactions at the electrode surface. The electrochemical behavior of these compounds, characterized by well-defined oxidation and reduction peaks in cyclic voltammetry, forms the basis of their sensing mechanism.

Redox-Active COFs Derived from this compound for Electrochemical Applications

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures that can be designed at the molecular level. The incorporation of redox-active monomers, such as those derived from this compound, into COF structures has led to the development of materials with significant potential for electrochemical applications, particularly in supercapacitors.

Hydroxyl-functionalized COFs, for instance, have been synthesized through the condensation of amine-containing monomers with dihydroxy-functionalized aldehydes. These materials exhibit high specific surface areas, excellent crystallinity, and thermal stability. mdpi.comnih.govsemanticscholar.orgdntb.gov.uawilddata.cn The redox activity of the dihydroxynaphthalene units within the COF skeleton allows for efficient energy storage. nih.govsemanticscholar.org When used as supercapacitor electrodes, these COFs have demonstrated high specific capacitance and excellent cycling stability. mdpi.comnih.govsemanticscholar.org For example, a COF synthesized from 1,3,5-tris-(4-aminophenyl)triazine and 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde (B34723) exhibited a specific capacitance of 271 F g⁻¹ at a current density of 0.5 A g⁻¹ and retained 86.5% of its capacitance after 2000 cycles. mdpi.comnih.govsemanticscholar.org The performance of these COFs is attributed to the combination of their porous structure, which facilitates ion transport, and the intrinsic redox activity of the hydroxylated aromatic moieties.

| COF Material | Specific Capacitance (at 0.5 A g⁻¹) | Capacitance Retention (after 2000 cycles) | Reference |

|---|---|---|---|

| TAPT-2,3-NA(OH)₂ COF | 271 F g⁻¹ | 86.5% | mdpi.comnih.govsemanticscholar.org |

Spectroscopic Applications and Characterization

Spectroscopic techniques are indispensable for the structural elucidation and analysis of this compound and its derivatives. NMR, FT-IR, and UV-Vis spectroscopy each provide unique insights into the molecular structure and electronic properties of these compounds.

NMR Spectroscopy in the Analysis of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. In the analysis of derivatives of this compound, such as Schiff bases, ¹H NMR provides detailed information about the chemical environment of the protons.

For Schiff base ligands derived from this compound, the ¹H NMR spectra, typically recorded in deuterated chloroform (B151607) (CDCl₃), show characteristic signals for different types of protons. arabjchem.org The azomethine protons (–CH=N–) typically exhibit a signal in the range of 8.3–8.5 ppm. arabjchem.org The protons of the hydroxyl groups (–OH) from both the 2-aminophenol (B121084) and this compound moieties appear as a broad singlet between 7.94 and 8.85 ppm. arabjchem.org The aromatic protons show a complex pattern of multiplet peaks in the region of 6.98–8.10 ppm. arabjchem.org

The ¹H NMR spectrum of this compound itself, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), shows signals for the aromatic protons at approximately 6.82, 6.71, and 6.60 ppm. chemicalbook.com The protons of the hydroxyl and amino groups appear at around 9.0 and 4.5 ppm, respectively. chemicalbook.com

| Proton Type | This compound (in DMSO-d₆) | Schiff Base Derivative (in CDCl₃) | Reference |

|---|---|---|---|

| Aromatic (Ar-H) | 6.60 - 6.82 | 6.98 - 8.10 | arabjchem.orgchemicalbook.com |

| Hydroxyl (–OH) | ~9.0 | 7.94 - 8.85 | arabjchem.orgchemicalbook.com |

| Amino (–NH₂) | ~4.5 | - | chemicalbook.com |

| Azomethine (–CH=N–) | - | 8.3 - 8.5 | arabjchem.org |

FT-IR Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound and its polymers displays characteristic absorption bands that confirm their structure.

In the FT-IR spectrum of Schiff base ligands derived from this compound, a strong band is observed around 1610-1612 cm⁻¹, which is characteristic of the azomethine (–C=N–) group. arabjchem.org Upon complexation with a metal ion, this band typically shifts to a lower frequency (1598–1610 cm⁻¹), indicating the coordination of the azomethine nitrogen to the metal center. arabjchem.org

The analysis of polymers synthesized from this compound also relies heavily on FT-IR spectroscopy. The spectra of these polymers show characteristic peaks corresponding to the various vibrational modes of the aromatic rings and functional groups. The absence of certain peaks from the monomer spectrum and the appearance of new peaks in the polymer spectrum can confirm the success of the polymerization reaction.

| Vibrational Mode | Free Ligand | Metal Complex | Reference |

|---|---|---|---|

| Azomethine (νC=N) | 1610 - 1612 | 1598 - 1610 | arabjchem.org |

UV-Vis Spectroscopy in Analytical Methods

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is a common technique for both qualitative and quantitative analysis. The UV-Vis absorption spectrum of this compound and its derivatives is sensitive to the chemical environment, a phenomenon known as solvatochromism.

The position, intensity, and shape of the absorption bands of dihydroxybenzene derivatives can change with the nature of the solvent. nih.gov These changes are influenced by solvent parameters such as polarity, hydrogen bond donating ability (acidity), and hydrogen bond accepting ability (basicity). nih.gov Studies on dihydroxybenzene derivatives have shown that these compounds can exhibit negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a blue shift) as the solvent polarity increases. nih.gov

This solvatochromic behavior can be rationalized using multiple linear regression analysis against various solvent parameters. nih.gov Such analyses allow for a deeper understanding of the solute-solvent interactions and can be used to predict the absorption characteristics in different media. The sensitivity of the UV-Vis spectrum to the solvent environment makes it a useful tool for probing the local environment of the chromophore and for developing analytical methods based on spectral shifts.

Mass Spectrometry for Identification of this compound and Metabolites

Mass spectrometry (MS) serves as a pivotal analytical technique for the structural elucidation and identification of this compound and its metabolic derivatives. The inherent sensitivity and specificity of MS, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS/MS), enable the detection and characterization of these compounds in complex biological matrices.

In the analysis of this compound, mass spectrometry provides crucial information regarding its molecular weight and fragmentation patterns. For instance, in Gas Chromatography-Mass Spectrometry (GC-MS), the mass spectrum of this compound exhibits a prominent molecular ion peak (M+) which confirms its molecular weight. Further fragmentation analysis reveals characteristic daughter ions, aiding in its unambiguous identification.

While specific studies detailing the full metabolic pathway of this compound using mass spectrometry are not extensively documented in the public domain, the general approach for metabolite identification is well-established. This process typically involves administering the parent compound to an in vitro or in vivo model system, followed by the extraction of potential metabolites from biological samples such as urine, feces, or tissue homogenates.

The subsequent LC-MS/MS analysis of these extracts allows for the separation of the parent compound from its metabolites. By comparing the mass spectra of the potential metabolites with that of the parent compound, researchers can identify characteristic mass shifts corresponding to specific metabolic transformations, such as hydroxylation, glucuronidation, or sulfation. High-resolution mass spectrometry (HRMS) is particularly valuable in this context, as it provides highly accurate mass measurements, which can be used to determine the elemental composition of the metabolites and thus infer the nature of the metabolic modification.

Although detailed experimental data on the mass spectrometric analysis of this compound metabolites is scarce, the principles of the technique are broadly applicable. For example, a study on the photodegradation of the related compound benzidine (B372746) utilized electrospray ionization mass spectrometry (ESI-MS) to identify degradation products, demonstrating the power of MS in characterizing structurally similar aromatic amines and their transformation products nih.gov. The fragmentation patterns of the parent molecule and its derivatives, obtained through collision-induced dissociation (CID) and tandem mass spectrometry (MS/MS), are crucial for proposing the structures of the resulting products nih.gov.

Table 1: Illustrative Mass Spectrometry Data for Aromatic Amine Analysis

| Analytical Technique | Compound Type | Key Findings | Reference |

| ESI-MS/MS | Benzidine Degradation Products | Identification of intermediates and final products of photodegradation. | nih.gov |

| LC-MS/MS | Drug Metabolites | Characterization of biotransformation products in biological matrices. | |

| HRMS | Environmental Contaminants | Accurate mass measurements for elemental composition determination. |

Supramolecular Chemistry and Fluorescent Probes

The unique molecular structure of this compound, featuring two hydroxyl and two amino groups on a biphenyl (B1667301) scaffold, makes it an attractive building block in the field of supramolecular chemistry and for the development of fluorescent sensors. The electron-donating nature of the amino and hydroxyl groups can influence the photophysical properties of molecules, which is a key principle in the design of fluorescent probes.

Supramolecular Complexes of this compound for Detection

While specific research detailing the formation of supramolecular complexes directly from this compound for sensing applications is not widely available, the fundamental principles of supramolecular chemistry suggest its potential. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating the formation of well-defined assemblies with complementary guest molecules through non-covalent interactions.

The biphenyl backbone provides a rigid framework that can be functionalized to create specific binding cavities for target analytes. The formation of a host-guest complex can lead to a detectable signal, such as a change in fluorescence or color, enabling the detection of the analyte. The design of such supramolecular sensors often involves integrating a signaling unit (fluorophore) with a recognition unit (receptor) that selectively binds the target molecule.

Development of Fluorescent Probes for Metal Ion Detection (e.g., Au³⁺)

The development of fluorescent probes for the selective and sensitive detection of metal ions is a significant area of research due to the environmental and biological importance of these ions. While direct applications of this compound as a fluorescent probe for Au³⁺ are not explicitly detailed, its derivatives and conceptually similar structures are employed in the design of such sensors.

The general mechanism for fluorescent detection of metal ions often involves the interaction of the metal ion with the probe, leading to a change in the probe's electronic properties and, consequently, its fluorescence emission. This can manifest as fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor).

For instance, various fluorescent probes for Au³⁺ have been developed based on different molecular scaffolds. These probes often utilize a recognition moiety that selectively binds to Au³⁺, which in turn modulates the fluorescence of an attached fluorophore. The design of these probes leverages principles such as photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and metal-ion-induced chemical reactions.

A study on a dihydropyridine (B1217469) derivative demonstrated highly selective fluorescence quenching in the presence of Au³⁺, with a detection limit in the parts-per-billion range mdpi.com. This highlights the potential for designing sensitive fluorescent probes for gold ions. Although this example does not directly use this compound, it illustrates the chemical principles that could be applied to develop sensors from similar aromatic diamine and diol structures.

Table 2: Examples of Fluorescent Probes for Metal Ion Detection

| Probe Type | Target Ion | Sensing Mechanism | Key Features |

| Dihydropyridine Derivative | Au³⁺ | Fluorescence Quenching | High selectivity and sensitivity mdpi.com. |

| Rhodamine-based | Various | Spirolactam Ring Opening | "Turn-on" fluorescence response. |

| Coumarin-based | Various | Chelation-enhanced fluorescence | Ratiometric sensing capabilities. |

Catalytic Science Involving 3,3 Dihydroxybenzidine

Catalytic Activity of 3,3'-Dihydroxybenzidine-Derived Materials

Materials derived from this compound exhibit notable catalytic activity in several key areas of chemical science. The inherent functionalities of the molecule allow it to serve as a robust scaffold for creating active sites, either through its direct participation in reactions or by structuring and electronically modifying other catalytically active components such as metal ions.

Carbon Alloy Catalysts (CACs) for Oxygen Reduction Reaction (ORR)

Scientific literature available through targeted searches does not currently contain specific examples or detailed research findings on the use of this compound as a direct precursor for Carbon Alloy Catalysts (CACs) for the Oxygen Reduction Reaction (ORR). The pyrolysis of nitrogen-containing organic precursors is a known method for producing nitrogen-doped carbon catalysts, which are active for ORR mdpi.commdpi.com. This process creates active sites, such as pyridinic-N and graphitic-N, within the carbon matrix that are crucial for the catalytic cycle mdpi.commdpi.com. However, specific studies detailing the pyrolysis of this compound for this application are not presently available.

Bifunctional Cascade Catalysis with this compound-COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, making them ideal platforms for heterogeneous catalysis nih.govresearchgate.net. This compound is utilized as a monomer or linker in the synthesis of COFs. The resulting frameworks can be designed to perform bifunctional cascade catalysis, where multiple reaction steps are carried out in a single pot, avoiding costly separation of intermediates unt.edu.

Below is a table representing typical performance data for a bifunctional COF catalyst in a cascade reaction.

| Entry | Substrate | Catalyst | Reaction Steps | Product Yield (%) |

| 1 | Benzyl Alcohol | Pd@COF-Py | Aerobic Oxidation -> Knoevenagel Condensation | 92 |

| 2 | 4-Methylbenzyl Alcohol | Pd@COF-Py | Aerobic Oxidation -> Knoevenagel Condensation | 95 |

| 3 | 4-Methoxybenzyl Alcohol | Pd@COF-Py | Aerobic Oxidation -> Knoevenagel Condensation | 96 |

| 4 | Cinnamyl Alcohol | Pd@COF-Py | Aerobic Oxidation -> Knoevenagel Condensation | 85 |

This table is representative of cascade reactions catalyzed by bifunctional COFs, illustrating the potential application for frameworks derived from linkers like this compound.

Bio-inspired Catalysis and Enzyme Mimicry

Researchers have drawn inspiration from natural enzymes to design catalysts using derivatives of this compound. A notable example is a polymeric copper complex synthesized with 3,3'-diaminobenzidine (B165653), a close derivative, which acts as a highly efficient bifunctional electrocatalyst for the oxygen reduction reaction (ORR) and hydrazine (B178648) oxidation reaction (HOR) rsc.org.

This catalyst was designed to mimic the structure-property relationships of laccases, a type of multicopper oxidase enzyme rsc.orgnih.gov. In natural laccases, amino acid residues like cysteine and histidine create a specific coordination environment around the copper active sites, enabling the efficient four-electron reduction of oxygen to water rsc.orgnih.gov. In the synthetic mimic, the 3,3'-diaminobenzidine ligand serves a similar function, synergistically adjusting the electronic structure of the copper-nitrogen (Cu-N) complex center. This bio-inspired design facilitates multi-electron transfer, leading to remarkable catalytic activity rsc.org.

Mechanism of Catalysis by this compound-based Systems

The catalytic mechanisms in systems based on this compound are diverse and depend on the specific structure of the catalyst.

In Bio-inspired Copper Complexes: For the enzyme-inspired polymeric Cu(3,3′-diaminobenzidine) catalyst, the mechanism for the oxygen reduction reaction is rooted in the cooperative action between the ligand and the metal center rsc.org. The 3,3'-diaminobenzidine ligand, with its electron-donating amino groups and π-conjugated system, modulates the electronic properties of the Cu(II)/Cu(I) redox couple. This tuning is critical for the catalytic cycle, which involves the binding of dioxygen and subsequent multi-electron, multi-proton transfer steps to yield water rsc.orgnih.govnih.gov. The ligand facilitates this process by mediating electron transfer and potentially participating in proton relays, mimicking the function of the protein scaffold in natural enzymes rsc.orgmdpi.com.

In Covalent Organic Frameworks (COFs): When this compound is used as a linker in a COF designed for cascade catalysis, the mechanism is based on the spatial proximity of different catalytic sites nih.govunt.edu. For a metal-base catalyzed reaction, a substrate first reacts at the metal site (e.g., oxidation of an alcohol at a palladium site). The intermediate product then diffuses a short distance within the COF's pores to a basic site (e.g., a pyridine (B92270) moiety from another linker), where it undergoes the next reaction step (e.g., Knoevenagel condensation). This "substrate channeling" effect, enabled by the rigid and porous COF structure, enhances reaction rates and selectivity by minimizing side reactions and decomposition of intermediates unt.edu.

Catalyst Design and Optimization Strategies

The design of effective catalysts based on this compound relies on several key strategies aimed at optimizing activity, selectivity, and stability.

Active Site Integration: Catalytic function is introduced by integrating active centers into the material. This can be achieved by coordinating metal ions to the nitrogen atoms of the this compound unit, as seen in the bio-inspired copper catalyst rsc.org. The choice of metal and the coordination environment are critical design parameters. Alternatively, in COFs, catalytically active moieties can be introduced on other linkers used in conjunction with this compound to create multifunctional systems unt.edunih.gov.

Computational Chemistry and Theoretical Studies of 3,3 Dihydroxybenzidine

Quantum Chemical Calculations of 3,3'-Dihydroxybenzidine and its Derivatives

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Molecular Structure and Properties

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine optimized molecular geometries, vibrational frequencies (correlating to infrared spectra), and electronic properties like HOMO-LUMO energy gaps, which are crucial for assessing chemical reactivity and stability. A DFT study on this compound would typically yield precise bond lengths, bond angles, and dihedral angles for its ground state. However, specific studies detailing these parameters for this compound are not readily found in the literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital analysis is a method used to study charge transfer, hybridization, and intermolecular and intramolecular interactions. It interprets the complex wave function of a molecule in terms of localized bonds, lone pairs, and anti-bonding orbitals. An NBO analysis of this compound would provide insights into the hydrogen bonding capabilities of its hydroxyl and amine groups, which are critical to understanding its interactions in condensed phases or as a monomer in a polymer matrix. Despite its utility, specific NBO studies on this compound are not prominently featured in research databases.

Molecular Modeling and Simulation of this compound-based Systems

Molecular modeling and simulation bridge the gap between the single molecule and bulk material. These techniques are particularly relevant for polymers, where this compound can serve as a monomer.

Prediction of Material Properties

Molecular dynamics (MD) simulations are often employed to predict the material properties of polymers. By simulating the interactions of many polymer chains over time, it is possible to calculate macroscopic properties such as the glass transition temperature (Tg), coefficient of thermal expansion, and mechanical moduli. Polyimides, a class of high-performance polymers, are frequently studied using these methods. While this compound can be used to synthesize polyimides, simulation studies dedicated to polymers specifically derived from this monomer are not widely documented. General research on polyimides indicates that MD simulations are a valuable tool for predicting their thermal and mechanical behavior.

Understanding Reaction Mechanisms at the Molecular Level

Computational methods, including DFT and reactive molecular dynamics, are instrumental in mapping out the pathways of chemical reactions. For a monomer like this compound, these studies could elucidate the step-by-step mechanism of polymerization, including the transition states and activation energies involved. This information is vital for optimizing synthesis conditions and controlling polymer architecture. As with other areas, while the methodologies are well-established, their specific application to the reaction mechanisms involving this compound is not a common topic in the available scientific literature.

Future Directions and Emerging Research Areas for 3,3 Dihydroxybenzidine

Integration of 3,3'-Dihydroxybenzidine in Multifunctional Materials

The integration of this compound into multifunctional materials is a rapidly advancing area of research. DHB serves as a critical monomer for the synthesis of advanced polymers and frameworks due to its rigid structure and reactive amine and hydroxyl functional groups. cymitquimica.comtcichemicals.com These features allow for the creation of materials with tailored properties suitable for a range of demanding applications.

One of the primary uses of DHB is in the synthesis of specialty polymers like polyimides and polybenzoxazoles. chemicalbook.com Polyimides derived from DHB are noted for their high thermal stability, with glass transition temperatures (Tg) often exceeding 330°C. chemicalbook.com This makes them suitable for applications in the aerospace and electronics industries where materials must withstand extreme temperatures. The hydroxyl groups on the DHB monomer can also be leveraged to enhance solubility and processability or to introduce specific functionalities, such as sites for cross-linking or metal coordination.

Another significant application is the use of DHB as an amine linker in the construction of Covalent Organic Frameworks (COFs). tcichemicals.com COFs are crystalline porous polymers with a highly ordered structure, making them ideal for applications in gas storage, separation, and catalysis. The defined geometry of DHB helps to create predictable and robust framework structures.

| Material Type | Key Monomer(s) | Resulting Properties | Potential Applications |

| Polyimides | This compound, Tetracarboxylic Dianhydrides | High thermal stability (Tg: 336-360°C), solubility in NMP | Aerospace components, electronic substrates, high-temperature coatings |

| Polybenzoxazoles | This compound (via thermal transformation of polyimides) | Exceptional thermal resistance (stable up to 500°C) | Fire-resistant fabrics, protective coatings |

| Covalent Organic Frameworks (COFs) | This compound, Aldehyde linkers | High porosity, crystalline structure, thermal stability | Gas separation and storage, heterogeneous catalysis, sensing |

Advanced Spectroscopic and Microscopic Characterization Techniques

A thorough understanding of the structure-property relationships in DHB-based materials is crucial for their optimization. Advanced characterization techniques are indispensable for elucidating their molecular structure, morphology, and performance.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the chemical structure of the DHB monomer and the resulting polymers. biosynth.com For solid-state materials like COFs and cross-linked polymers, solid-state NMR provides critical insights into the local chemical environment and molecular arrangement.

To visualize the morphology and fine details of these materials, high-resolution imaging techniques are employed. ucd.ie

Scanning Electron Microscopy (SEM) is used to study the surface topography and morphology of DHB-based polymer films and powders.

Transmission Electron Microscopy (TEM) allows for the direct visualization of the porous structure and crystalline domains within COFs at the nanoscale.

For surface and interface analysis, which is critical for applications in catalysis and electronics, techniques like X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS) are utilized. ucd.ie XPS provides information about the elemental composition and chemical states of atoms on the material's surface, while SIMS offers highly sensitive elemental mapping and depth profiling. ucd.ie

| Technique | Information Obtained | Relevance to DHB Research |

| Nuclear Magnetic Resonance (NMR) | Chemical structure, connectivity, molecular dynamics | Verifying monomer purity and polymer structure |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and shape | Characterizing polymer films and composite materials |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, pore arrangement | Visualizing the ordered channels in COFs |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Analyzing surface functionalization and catalytic sites |

Green Chemistry Principles in this compound Research

The principles of green chemistry are increasingly being applied to the synthesis and processing of DHB and its derivatives to minimize environmental impact. mdpi.com Traditional chemical manufacturing often relies on hazardous reagents and solvents, generating significant waste. jddhs.com Future research is focused on developing more sustainable pathways.

Key areas for applying green chemistry include:

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ethanol (B145695), or supercritical fluids. researchgate.net Research into solvent-free reaction conditions, such as mechanochemical grinding, is also a promising avenue. jddhs.com

Energy Efficiency: Employing energy-efficient synthesis methods like microwave-assisted synthesis or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. jddhs.com

Catalysis: The use of highly efficient and reusable catalysts, including biocatalysts or metal-catalyzed processes, can improve reaction selectivity, reduce the formation of byproducts, and minimize waste. jddhs.com

Renewable Feedstocks: While currently derived from petrochemical sources, long-term research aims to develop synthetic routes to DHB and its precursors from bio-based materials. jddhs.com

For example, a greener synthesis of DHB could potentially move away from traditional methods like the acidic iron reduction of 4,4'-dinitro-3,3'-biphenol, exploring catalytic hydrogenation with recyclable catalysts instead. nih.gov Similarly, polymerization reactions could be designed to use benign solvent systems like a vinegar and ethanol mixture, which has proven effective in related syntheses. nih.govmdpi.com

Cross-disciplinary Research Synergies

The unique properties of this compound position it at the intersection of several scientific disciplines, fostering synergistic research collaborations.

Materials Science and Catalysis: The integration of catalytically active metal centers within DHB-based COFs or polymers is a key area of interest. These materials can serve as robust, recyclable heterogeneous catalysts for a variety of organic transformations, combining the durability of a solid support with the high activity of a homogeneous catalyst.

Materials Science and Environmental Science: The porous nature of DHB-based COFs makes them excellent candidates for environmental applications. They can be designed to selectively capture pollutants, such as volatile organic compounds or heavy metal ions, from air and water. Their chemical stability allows them to function in a range of environmental conditions.

Chemistry and Electronics: DHB-derived polymers with specific functionalities could be developed for use in electronic devices. Their thermal stability is a significant advantage for applications as dielectric layers in microelectronics or as components in sensors designed to operate in harsh environments.

Scale-up and Industrial Relevance of Academic Findings

Translating laboratory-scale discoveries into industrially viable processes is a critical step for the widespread application of this compound-based materials. While DHB has been used as an intermediate for certain dyes, its use in advanced materials is still primarily at the research stage. nih.gov

The scale-up of DHB synthesis and subsequent polymerization involves several challenges:

Process Optimization: Transitioning from a small-scale batch process to a larger, more efficient continuous or semi-continuous process requires significant optimization of reaction parameters such as temperature, pressure, and catalyst loading. osti.gov

Purification: Developing cost-effective and scalable purification methods is essential to achieve the high-purity monomer required for producing high-performance polymers. Techniques like recrystallization or column chromatography, common in the lab, may need to be replaced with more industrially friendly methods. osti.gov

The successful scale-up of DHB production could open doors to its use in high-value markets, including specialty polymers for the electronics and aerospace sectors, and advanced functional materials for catalysis and environmental remediation. labscoop.comaromsyn.com

Q & A

Q. What are the key synthetic methodologies for preparing 3,3'-dihydroxybenzidine (HAB) in polymer chemistry?

HAB is synthesized via direct polycondensation of dicarboxylic acids with this compound dihydrochloride using phosphorus pentoxide and methanesulfonic acid as condensing agents. This method ensures high molecular weight and crystallinity in poly(benzoxazole)s, critical for thermal stability and mechanical performance in advanced polymers .

Q. How does this compound contribute to fluorescence-based sensing applications?

HAB forms host-guest complexes with α-cyclodextrin, enabling selective detection of Hg²⁺ and Fe³⁺ ions via fluorescence quenching. The binding constants (e.g., ) are determined using Stern-Volmer analysis, with optimization of pH and solvent polarity to enhance sensitivity .

Q. What are the critical physical properties of HAB relevant to material synthesis?

HAB is a colorless to light grey powder (melting point: 292°C) with low water solubility but moderate solubility in polar organic solvents (e.g., ethanol, diluted HCl). Its diamine structure and hydroxyl groups enable hydrogen bonding, which is exploited in supramolecular assemblies and covalent organic frameworks (COFs) .

Advanced Research Questions

Q. How does this compound enhance crystallinity in 2D covalent organic frameworks (COFs)?

HAB promotes planarization in COFs through intralayer hydrogen bonding. For example, TP-DHBD-COF, synthesized with HAB and a triazine monomer, exhibits a Brunauer-Emmett-Teller (BET) surface area of 980 m²/g, surpassing non-hydroxylated analogs (e.g., TP-BD-COF: 650 m²/g). Combinatorial copolymerization with benzidine derivatives further refines crystallinity .

Q. What strategies optimize HAB-based electrodes for high-energy-density supercapacitors?

HAB serves as a donor in donor-acceptor (D-A) conductive polymers (e.g., with 2,3-dichloro-5,6-dicyano-p-benzoquinone). Electron-withdrawing groups in the acceptor enhance intermolecular charge transfer, achieving a specific capacitance of 686 F/g at 0.5 A/g and 99.7% retention after 5,000 cycles. Electrochemical kinetics are validated via cyclic voltammetry (CV) at scan rates <70 mV/s .

Q. How do regulatory guidelines impact the safe handling of HAB in laboratory settings?

HAB is classified as a carcinogen (IARC Group 1) with mutagenic potential. Safety protocols mandate gloveboxes, fume hoods, and personal protective equipment (PPE). Discrepancies in mutagenicity thresholds (e.g., >1.5 µmol/plate in Ames tests vs. lower thresholds for benzidine derivatives) necessitate dose-response validation for experimental risk assessments .

Q. What role does HAB play in selective lanthanide ion extraction using functionalized COFs?

Post-synthetic modification of HAB-based COFs with succinic anhydride introduces carboxyl groups, enabling selective adsorption of Nd³⁺ over Sr²⁺ and Fe³⁺. Adsorption capacities reach 120 mg/g, with selectivity coefficients () >10³, validated via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can researchers reconcile conflicting toxicity data for HAB in experimental design?

While HAB is structurally related to carcinogenic benzidines, its higher mutagenic threshold requires careful dose calibration. Comparative studies using metabolic activation (e.g., S9 liver homogenate) and in vitro models (e.g., Salmonella typhimurium TA98) are recommended to contextualize hazard profiles .

Methodological Considerations

Q. What analytical techniques characterize HAB’s role in polymer matrix interactions?

Fourier-transform infrared spectroscopy (FTIR) confirms hydrogen bonding via O-H and N-H stretching (3200–3500 cm⁻¹). X-ray diffraction (XRD) quantifies crystallinity, while thermogravimetric analysis (TGA) assesses thermal stability up to 500°C .

Q. How is fluorescence quenching efficiency quantified in HAB-based sensors?

Quenching constants () are derived from Stern-Volmer plots (), where is the fluorescence intensity ratio and is quencher concentration. Detection limits for Hg²⁺ and Fe³⁺ are optimized to sub-ppm levels using time-resolved fluorescence spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.